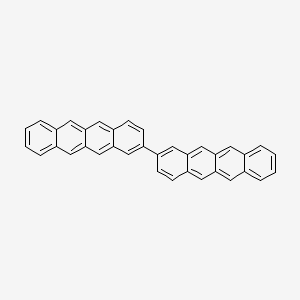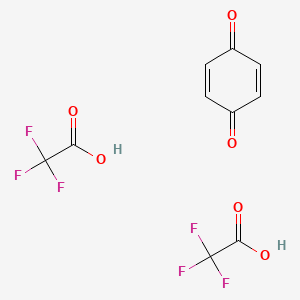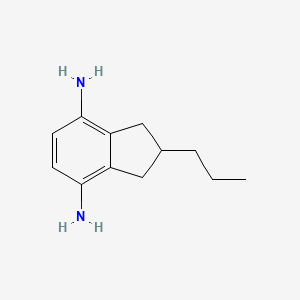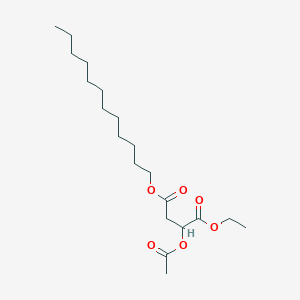![molecular formula C27H37NS B14203909 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine CAS No. 830320-18-8](/img/structure/B14203909.png)
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine is a complex organic compound characterized by a phenylsulfanyl group attached to a hexadeca-7,9-dien-7-yl chain, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the phenylsulfanyl group, which is then attached to the hexadeca-7,9-dien-7-yl chain through a series of coupling reactions. The final step involves the introduction of the pyridine ring via a nucleophilic substitution reaction. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hexadeca-7,9-dien-7-yl chain can be reduced to single bonds.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated intermediates and strong bases or acids are used depending on the type of substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]benzene
- 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]thiophene
- 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]furan
Uniqueness
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall functionality, making it a valuable compound for various research applications.
Propiedades
Número CAS |
830320-18-8 |
|---|---|
Fórmula molecular |
C27H37NS |
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
2-(10-phenylsulfanylhexadeca-7,9-dien-7-yl)pyridine |
InChI |
InChI=1S/C27H37NS/c1-3-5-7-10-16-24(27-20-14-15-23-28-27)21-22-26(19-11-8-6-4-2)29-25-17-12-9-13-18-25/h9,12-15,17-18,20-23H,3-8,10-11,16,19H2,1-2H3 |
Clave InChI |
BVPYULPXVUINEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CC=C(CCCCCC)SC1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)

![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)


![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)

![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)

